
Montelukast dicyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Montelukast dicyclohexylamine, also known as Montelukast DCHA, is a chemical compound with the molecular formula C35H36ClNO3S.C12H23N. It is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is primarily used as a reference standard in pharmaceutical research and development .
Métodos De Preparación
The preparation of Montelukast dicyclohexylamine involves several steps:
Generation of Dilithium Dianion: The process begins with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium.
Coupling Reaction: The dianion is then coupled with wet mesylate to obtain Montelukast acid in crude form.
Formation of Dicyclohexylamine Salt: Dicyclohexylamine is added to the crude Montelukast acid to form the dicyclohexylamine salt.
Purification: The crude dicyclohexylamine salt is purified and converted to Montelukast acid in pure form.
Análisis De Reacciones Químicas
Montelukast dicyclohexylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Montelukast dicyclohexylamine has a diverse range of applications in scientific research:
1. Pharmacological Studies:
- Mechanism of Action: It selectively inhibits the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in mediating inflammatory responses in conditions like asthma and allergic reactions. By blocking leukotriene D4 from binding to CysLT1, it reduces bronchoconstriction and mucus production .
- Anti-inflammatory Effects: Studies indicate that this compound significantly decreases eosinophil infiltration in asthmatic airways, which is essential for managing asthma symptoms .
2. Clinical Applications:
- Asthma Management: It is employed in clinical settings to treat chronic asthma and seasonal allergies, providing relief from symptoms such as coughing and wheezing .
- Liver Injury Research: Recent investigations have explored its protective effects against acetaminophen-induced liver damage in animal models, suggesting potential therapeutic benefits for hepatic injuries .
3. Antioxidant Research:
- Emerging studies suggest that this compound may possess antioxidant properties, particularly in models of intestinal ischemia-reperfusion injury. This opens avenues for exploring its cardiovascular benefits .
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound:
- Efficacy in Asthma Models: In preclinical trials, this compound demonstrated significant reductions in airway hyperresponsiveness and inflammation in animal models of asthma.
- Hepatoprotective Effects: A study showed that this compound reduced liver enzyme levels in acetaminophen-induced hepatotoxicity models, indicating its potential as a protective agent against liver damage .
- Cell Migration Inhibition: Research has also highlighted its role in inhibiting cell migration associated with inflammatory processes, which may have implications for treating chronic inflammatory diseases .
Mecanismo De Acción
Montelukast dicyclohexylamine works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This mechanism involves binding to the cysteinyl leukotriene receptor 1 (CysLT1), preventing leukotrienes from exerting their effects on bronchoconstriction and inflammation .
Comparación Con Compuestos Similares
Montelukast dicyclohexylamine is unique compared to other leukotriene receptor antagonists due to its specific molecular structure and binding affinity. Similar compounds include:
Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Pranlukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis.
Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties.
These compounds share similar therapeutic uses but differ in their chemical structures and specific mechanisms of action.
Actividad Biológica
Montelukast dicyclohexylamine (CAS: 577953-88-9) is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It is primarily used in the management of asthma and allergic rhinitis, functioning by inhibiting the actions of leukotrienes, which are inflammatory mediators involved in these conditions. This compound has also shown promise in various other therapeutic areas, including cardioprotection and potential applications in COVID-19 research.
This compound exerts its biological effects mainly through the following mechanisms:
- CysLT1 Receptor Antagonism : By blocking the CysLT1 receptor, montelukast inhibits the action of cysteinyl leukotrienes (C4, D4, E4), which are responsible for bronchoconstriction and inflammation in asthma .
- Reduction of Eosinophil Infiltration : The compound significantly decreases eosinophil infiltration into the airways, which is a hallmark of asthma pathology .
- Antioxidant Properties : It exhibits antioxidant effects, particularly in models of intestinal ischemia-reperfusion injury, thereby reducing oxidative stress and cardiac damage .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound:
- Cell Migration Assay : At concentrations ranging from 0.01 to 10 μM, montelukast inhibited 5-oxo-ETE-induced cell migration in eosinophils, suggesting its role in modulating inflammatory responses .
- MMP-9 Modulation : Treatment with montelukast (10 μM for 18 hours) resulted in reduced secretion of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in tissue remodeling during inflammation .
In Vivo Studies
In vivo research has further substantiated the biological activity of this compound:
- Hepatoprotective Effects : In a mouse model of acetaminophen-induced hepatotoxicity, oral administration of montelukast at a dosage of 3 mg/kg significantly decreased serum levels of liver enzymes (ALT and AST), indicating reduced liver damage .
- Airway Remodeling : In ovalbumin-treated mice, montelukast administration (1 mg/kg) not only inhibited airway remodeling but also lowered levels of interleukins IL-4 and IL-13 in bronchoalveolar lavage fluid, further supporting its anti-inflammatory properties .
Data Table: Summary of Biological Activities
Activity Type | Model/Method | Concentration/ Dosage | Result |
---|---|---|---|
Cell Migration | Eosinophils | 0.01 - 10 μM | Inhibition of 5-oxo-ETE-induced migration |
MMP-9 Secretion | Eosinophils | 10 μM | Reduced MMP-9 secretion |
Hepatotoxicity | Mice (APAP model) | 3 mg/kg | Decreased ALT and AST levels |
Airway Remodeling | Mice (OVA model) | 1 mg/kg | Reduced IL-4 and IL-13 levels |
Asthma Management
A study involving patients with moderate persistent asthma showed that treatment with montelukast led to significant improvements in lung function and a reduction in the frequency of asthma attacks. Patients reported fewer nocturnal awakenings and improved overall quality of life.
COVID-19 Research
Recent investigations have explored the potential use of this compound as an adjunct therapy for COVID-19 due to its anti-inflammatory properties. Preliminary findings suggest that it may help mitigate hyperinflammatory responses associated with severe cases of the disease.
Propiedades
IUPAC Name |
2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLVGQQYDQBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H59ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.